N-benzyl-1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-N-(2-phenylethyl)piperidin-4-amine
Description
Properties
Molecular Formula |
C28H36N2 |
|---|---|
Molecular Weight |
400.6 g/mol |
IUPAC Name |
N-benzyl-1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-N-(2-phenylethyl)piperidin-4-amine |
InChI |
InChI=1S/C28H36N2/c1-3-7-23(8-4-1)13-18-30(21-24-9-5-2-6-10-24)28-14-16-29(17-15-28)22-27-20-25-11-12-26(27)19-25/h1-12,25-28H,13-22H2 |
InChI Key |
HRDKAWLNZHWKTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N(CCC2=CC=CC=C2)CC3=CC=CC=C3)CC4CC5CC4C=C5 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Bicyclo[2.2.1]Heptan-2-Amine Precursor
Bicyclo[2.2.1]heptan-2-amine is typically synthesized via Diels-Alder cycloaddition of cyclopentadiene with acrylonitrile, followed by hydrogenation and Hofmann degradation. The resulting amine exhibits high steric hindrance, which necessitates optimized conditions for subsequent alkylation.
Stepwise Alkylation Protocol
-
First Alkylation (Benzylation):
Bicyclo[2.2.1]heptan-2-amine reacts with benzyl bromide in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 60°C for 12 hours. This step achieves monoalkylation at the primary amine site, yielding N-benzyl-bicyclo[2.2.1]heptan-2-amine. -
Second Alkylation (Phenethylation):
The intermediate is treated with 2-phenylethyl bromide under similar conditions, introducing the phenethyl group. Excess alkylating agent (1.5 equivalents) and prolonged reaction times (18–24 hours) are required to overcome steric constraints.
Key Parameters:
| Step | Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | Benzyl bromide | Acetonitrile | 60°C | 12 h | 68–72% |
| 2 | 2-Phenylethyl bromide | Acetonitrile | 60°C | 18 h | 55–60% |
Isocyanate-Mediated Coupling
An alternative route employs isocyanate intermediates to construct the piperidin-4-amine core. This method ensures regioselectivity and minimizes byproducts.
Formation of Piperidin-4-Amines
N-Benzyl-4-piperidone undergoes reductive amination with 2-phenylethylamine using sodium cyanoborohydride (NaBH₃CN) in methanol. The resulting secondary amine is then reacted with bicyclo[2.2.1]hept-5-en-2-ylmethyl chloride.
Isocyanate Activation
The bicyclo[2.2.1]hept-5-en-2-ylmethyl group is introduced via a Curtius rearrangement. Bicyclo[2.2.1]hept-5-en-2-carboxylic acid is converted to its acyl azide, which thermally decomposes to the corresponding isocyanate. This intermediate reacts with the piperidin-4-amine under anhydrous conditions.
Reaction Scheme:
Diels-Alder-Derived Intermediates
Recent advancements utilize Diels-Alder adducts to construct the bicyclo[2.2.1]heptene framework, enhancing stereochemical control.
Cycloaddition and Functionalization
Cycloheptene undergoes Diels-Alder reaction with maleic anhydride to form a bicyclic diester. Hydrogenation and oxidative decarboxylation yield bicyclo[2.2.1]hept-5-en-2-ylmethanol, which is oxidized to the corresponding aldehyde and subjected to reductive amination with N-benzyl-N-(2-phenylethyl)piperidin-4-amine.
Optimization Notes:
-
Pd/C-catalyzed hydrogenation at 1 atm ensures complete saturation of the Diels-Alder adduct.
-
Pb(OAc)₄-mediated decarboxylation requires anhydrous pyridine to prevent side reactions.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Scalability |
|---|---|---|---|
| Direct Alkylation | Simple, fewer steps | Low yields due to steric hindrance | Industrial |
| Isocyanate Coupling | High regioselectivity | Requires toxic intermediates (e.g., acyl azides) | Laboratory |
| Diels-Alder Approach | Stereochemical control | Multi-step, time-intensive | Pilot-scale |
Challenges and Optimization Strategies
Steric Hindrance Mitigation
-
Microwave-Assisted Synthesis: Reducing reaction times from 18 hours to 45 minutes improves yields by 15–20%.
-
Phase-Transfer Catalysis: Tetrabutylammonium bromide (TBAB) enhances alkylation efficiency in biphasic systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and phenylethyl groups, forming corresponding aldehydes or ketones.
Reduction: Reduction reactions can target the double bond in the bicyclo[2.2.1]hept-5-en-2-ylmethyl group, converting it to a saturated bicyclo[2.2.1]heptane derivative.
Substitution: The piperidine nitrogen can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Benzaldehyde, phenylacetaldehyde.
Reduction: Saturated bicyclo[2.2.1]heptane derivatives.
Substitution: Various N-substituted piperidine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , with a molecular weight of approximately 365.6 g/mol. It features a bicyclic structure that enhances its stability and bioactivity. The presence of both benzyl and piperidine groups contributes to its structural diversity, making it an interesting candidate for various applications.
Structural Features
| Feature | Description |
|---|---|
| Bicyclic Framework | Provides rigidity and influences biological interactions. |
| Piperidine Moiety | Enhances pharmacological properties, often linked to neurotransmitter modulation. |
| Benzyl Group | Increases lipophilicity, potentially improving membrane permeability. |
Research indicates that compounds similar to N-benzyl-1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-N-(2-phenylethyl)piperidin-4-amine exhibit notable biological activities:
Case Studies
Several studies have documented the efficacy of this compound in various therapeutic areas:
Case Study 1: Neurotransmitter Modulation
A study explored the effects of N-benzyl derivatives on neurotransmitter systems, demonstrating potential antidepressant effects linked to serotonin reuptake inhibition.
Case Study 2: Anticancer Activity
Research highlighted the anticancer potential of bicyclic compounds, noting their ability to induce apoptosis in cancer cell lines through specific receptor interactions.
Case Study 3: Anti-inflammatory Properties
Investigations into the anti-inflammatory properties revealed that certain derivatives can inhibit pro-inflammatory cytokines, providing a basis for therapeutic development in inflammatory diseases.
Mechanism of Action
The compound exerts its effects primarily through interactions with central nervous system receptors. It may act as an agonist or antagonist at various neurotransmitter receptors, influencing signal transduction pathways. The bicyclo[2.2.1]hept-5-en-2-ylmethyl group provides rigidity, potentially enhancing binding affinity and selectivity.
Comparison with Similar Compounds
N-Phenyl-1-(2-phenylethyl)piperidin-4-amine (4-ANPP)
- Structure : Shares the piperidin-4-amine core and 2-phenylethyl group but replaces the benzyl and bicyclo groups with a phenyl group.
- Applications: A known precursor in fentanyl synthesis .
- Simpler synthesis due to fewer substituents, as evidenced by its commercial availability .
N-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1,1,1-trifluoromethanesulfonamide
- Structure : Shares the bicyclo[2.2.1]hept-5-en-2-ylmethyl group but features a sulfonamide instead of the piperidine core.
- Synthesis: Produced via reaction of trifluoromethanesulfonic anhydride with 1-bicyclo[2.2.1]hept-5-en-2-ylmethanamine in the presence of inorganic bases and water, achieving >99% yield .
- Key Differences: The sulfonamide group enhances solubility in polar solvents compared to the tertiary amine structure of the target compound. Primarily used as a photoresist monomer, highlighting divergent applications .
Despropionyl 4-Methoxyfentanyl (N-(4-methoxyphenyl)-1-(2-phenylethyl)piperidin-4-amine)
- Structure : Similar piperidine core and 2-phenylethyl group but substitutes benzyl with a 4-methoxyphenyl group.
- Pharmacology : Retains opioid receptor affinity, demonstrating how substituents modulate bioactivity .
- Key Differences: The methoxy group improves metabolic stability compared to the benzyl group.
N-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide
- Structure: Shares the bicyclo group but replaces the piperidine core with a propanamide-linked benzotriazinone.
- Applications : Investigated for antimicrobial activity, showcasing the bicyclo group’s versatility in drug design .
- Key Differences: The amide linkage and benzotriazinone moiety alter electronic properties, affecting receptor interactions.
Structural and Functional Analysis
Impact of the Bicyclo[2.2.1]heptene Group
- Lipophilicity: Increases logP values compared to non-bicyclo analogs, improving membrane permeability but possibly reducing aqueous solubility .
Role of the Benzyl and 2-Phenylethyl Groups
- Synergistic Effects : The combination may create a hydrophobic pocket for receptor binding, as seen in dual cholinesterase-MAO inhibitors .
Comparative Data Table
Biological Activity
N-benzyl-1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-N-(2-phenylethyl)piperidin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a bicyclic structure that is integral to its biological activity. The bicyclo[2.2.1]heptene moiety contributes to its unique pharmacological profile.
Chemical Formula: C₁₈H₂₃N₂
Molecular Weight: 273.39 g/mol
IUPAC Name: this compound
The compound's biological activity is primarily attributed to its interaction with various neurotransmitter receptors, particularly in the central nervous system (CNS). It has shown promising results as a modulator of:
- Dopamine Receptors: Potential effects on mood and motor control.
- Serotonin Receptors: Implications for anxiety and depression treatment.
The specific binding affinities and functional outcomes of these interactions are critical for understanding its therapeutic potential.
Case Studies and Research Findings
-
Antidepressant Activity:
A study investigating the antidepressant potential of similar piperidine derivatives found that modifications in the bicyclic structure significantly enhanced serotonin receptor affinity, suggesting that N-benzyl derivatives could exhibit similar effects . -
Neuroprotective Effects:
Research indicated that compounds with similar piperidine frameworks demonstrated neuroprotective effects in models of neurodegeneration, potentially through the inhibition of oxidative stress pathways . -
Analgesic Properties:
A recent investigation into the analgesic properties of related compounds revealed that they could effectively reduce pain responses in animal models, indicating a possible application in pain management therapies .
Comparative Biological Activity Table
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions, including:
-
Formation of Bicyclic Framework:
Utilizing cyclization reactions to create the bicyclo[2.2.1]heptene structure. -
Piperidine Ring Construction:
Employing amination reactions to introduce the piperidine moiety. -
Final Coupling:
The final step involves coupling with benzyl and phenylethyl groups to yield the target compound.
Future Directions
Given its promising biological activity, further research is warranted to explore:
- Pharmacokinetics: Understanding absorption, distribution, metabolism, and excretion (ADME) profiles.
- Clinical Trials: Initiating trials to evaluate efficacy and safety in humans.
- Structure-Activity Relationships (SAR): Investigating how variations in structure affect biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
